Bicyclo[2.2.2]oct-2-ene-2-carboxamide
Description
Significance of the Bicyclo[2.2.2]octane Framework as a Rigid Scaffold in Contemporary Chemistry
The bicyclo[2.2.2]octane skeleton is a highly symmetrical and rigid structural motif. nih.gov This rigidity is a direct consequence of its bridged bicyclic nature, which locks the cyclohexane (B81311) rings in a boat-like conformation. Unlike more flexible cyclic systems, the bicyclo[2.2.2]octane framework provides a well-defined and predictable orientation of substituents in three-dimensional space. This characteristic is of paramount importance in various areas of chemistry:
Medicinal Chemistry: The rigid scaffold allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. The defined stereochemistry is crucial for understanding structure-activity relationships.
Materials Science: Incorporation of the bicyclo[2.2.2]octane unit into polymers can impart desirable properties such as increased thermal stability and mechanical strength. core.ac.uk Its rigid nature can lead to the formation of highly ordered materials.
Asymmetric Synthesis: Chiral derivatives of the bicyclo[2.2.2]octane framework can serve as valuable ligands or auxiliaries in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
The unique geometry and stability of the bicyclo[2.2.2]octane core make it a privileged structure in the design of complex molecules. nist.gov
Rationale for Investigating Bicyclo[2.2.2]oct-2-ene-2-carboxamide as a Synthetic Target
The investigation of this compound is driven by the desire to combine the advantageous properties of the bicyclic scaffold with the chemical versatility of the carboxamide functional group. The presence of the double bond within the bicyclic system introduces a site for further functionalization, allowing for the creation of a diverse library of related compounds.
The carboxamide group is a key functional group in a vast number of biologically active molecules and advanced materials. It can participate in hydrogen bonding, a crucial interaction for molecular recognition and self-assembly processes. Furthermore, the carboxamide can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing a gateway to a wide range of other functional groups.
The synthesis of this compound is often approached through the celebrated Diels-Alder reaction. This powerful cycloaddition allows for the construction of the bicyclic core with a high degree of stereocontrol. arkat-usa.org For instance, the reaction of a 1,3-cyclohexadiene (B119728) with an appropriate dienophile can directly establish the bicyclo[2.2.2]octene framework. Subsequent functional group manipulations can then lead to the desired carboxamide.
Overview of Research Trajectories in Bicyclo[2.2.2]octene Derivatives and Related Carboxamides
Research into bicyclo[2.2.2]octene derivatives has followed several key trajectories, highlighting the broad utility of this structural motif.
Synthesis of Natural Products and Bioactive Molecules: The bicyclo[2.2.2]octene skeleton is a core component of numerous natural products with interesting biological activities. Synthetic efforts are often directed towards the total synthesis of these complex molecules, with the bicyclo[2.2.2]octene framework being a key intermediate.
Development of Novel Catalysts and Ligands: Chiral bicyclo[2.2.2]octene derivatives have been explored as ligands in asymmetric catalysis. The rigid backbone of these ligands can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in a variety of chemical transformations.
Materials with Tailored Properties: The incorporation of bicyclo[2.2.2]octene units into polymers and other materials is an active area of research. The goal is to leverage the rigidity and thermal stability of the bicyclic core to create materials with enhanced performance characteristics. core.ac.uk
The synthesis of carboxamide derivatives within this class of compounds is of particular interest due to the prevalence of the amide bond in biologically active peptides and synthetic pharmaceuticals. The ability to introduce a carboxamide group onto the bicyclo[2.2.2]octene scaffold opens up new avenues for the design of peptidomimetics and other molecules with potential therapeutic applications.
Detailed Research Findings
The synthesis of bicyclo[2.2.2]octene derivatives often relies on the Diels-Alder reaction between a cyclohexadiene and a suitable dienophile. For the synthesis of this compound, a plausible route involves the cycloaddition of 1,3-cyclohexadiene with an acrylate (B77674) derivative, followed by conversion of the resulting ester to a carboxamide.
A related synthesis involves the reaction of 1,3-cyclohexadiene with maleic anhydride (B1165640), which diastereoselectively forms the di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride. nih.gov This anhydride can then be converted to a carboxamide through ammonolysis, followed by further chemical transformations. nih.gov
The table below summarizes representative spectroscopic data for a closely related compound, Bicyclo[2.2.2]oct-2-ene, which provides a reference for the characterization of the target carboxamide.
| Spectroscopic Data for Bicyclo[2.2.2]oct-2-ene | |
| Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| CAS Registry Number | 931-64-6 |
| Key IR Spectral Data (Gas Phase) | Data available from the NIST Chemistry WebBook. nist.gov |
This table is interactive. Click on the headers to sort the data.
The synthesis of various substituted bicyclo[2.2.2]octene systems has been extensively studied. For example, the Diels-Alder reaction of 2-methylcyclohexa-1,5-diene-1-carboxylic acid with dienophiles leads to bicyclo[2.2.2]octene derivatives with a bridgehead methyl group. rsc.org Such studies provide valuable insights into the reactivity and stereoselectivity of these cycloaddition reactions.
The table below presents data on the synthesis of a bicyclo[2.2.2]octenone derivative, which is a related and important class of compounds.
| Synthesis of a Bicyclo[2.2.2]octenone Derivative | |
| Reactants | 2-methoxy-1,5,5-trimethyl-1,3-cyclohexadiene and maleic anhydride |
| Product | 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride |
| Further Transformation | Hydrolysis to the corresponding keto dicarboxylic acid |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16317-23-0 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.209 |
IUPAC Name |
bicyclo[2.2.2]oct-2-ene-3-carboxamide |
InChI |
InChI=1S/C9H13NO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2,(H2,10,11) |
InChI Key |
WTJIGKFFVPSBOM-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1C=C2C(=O)N |
Synonyms |
Bicyclo[2.2.2]oct-2-ene-2-carboxamide (8CI) |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 2.2.2 Oct 2 Ene 2 Carboxamide and Its Scaffolds
Strategies for Constructing the Bicyclo[2.2.2]octene Core
The construction of the bicyclo[2.2.2]octene skeleton is a key challenge in the synthesis of its derivatives. Several powerful synthetic strategies have been developed to access this rigid bicyclic system, with the Diels-Alder reaction being the most prominent.
Diels-Alder Cycloaddition Reactions in the Synthesis of Bicyclo[2.2.2]octenes
The [4+2] cycloaddition, or Diels-Alder reaction, stands as a cornerstone for the synthesis of the bicyclo[2.2.2]octene framework. This reaction typically involves the cycloaddition of a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile. The reaction of 1,3-cyclohexadiene with maleic anhydride (B1165640), for example, diastereoselectively yields di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride. organic-chemistry.org This anhydride can then serve as a versatile precursor for further functionalization.
The scope of the Diels-Alder reaction in this context is broad, with various substituted 2H-pyran-2-ones also being employed as dienes in reactions with maleic anhydride to produce bicyclo[2.2.2]octene derivatives. arkat-usa.orgresearchgate.net These reactions often proceed with good to excellent yields, particularly when conducted in high-boiling solvents like tetralin. researchgate.net The reaction mechanism involves an initial [4+2] cycloaddition to form a bicyclic bridged lactone, which can then undergo further transformations. researchgate.net
The choice of dienophile is critical for introducing desired functionalities. For instance, the reaction of 1,3-cyclohexadiene with N-phenylmaleimide in ethyl acetate (B1210297) produces endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide in high yield. arkat-usa.org This highlights the utility of the Diels-Alder reaction in directly installing imide functionalities, which are structurally related to amides.
| Diene | Dienophile | Product | Yield (%) | Reference |
| 1,3-Cyclohexadiene | Maleic Anhydride | di-endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride | Not specified | organic-chemistry.org |
| 1,3-Cyclohexadiene | N-Phenylmaleimide | endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide | 91 | arkat-usa.org |
| 3-Benzoylamino-2H-pyran-2-ones | Maleic Anhydride | Bicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides | Good to excellent | researchgate.net |
| 2-Methylcyclohexa-1,5-diene-1-carboxylic acid | Various dienophiles | Bicyclo[2.2.2]octene derivatives | Not specified | evitachem.com |
Ring-Closing Metathesis Approaches to Bicyclo[2.2.2]octene Systems
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of complex cyclic and bicyclic systems. While less explored for the direct synthesis of the bicyclo[2.2.2]octene core itself, RCM is instrumental in the construction of more elaborate structures containing this motif, such as propellanes. nih.gov The general strategy often involves a sequential Diels-Alder reaction to form a functionalized bicyclo[2.2.2]octene precursor, followed by C-allylation and subsequent RCM to construct additional rings. nih.gov
The choice of catalyst is crucial for the success of the RCM reaction. Grubbs' first and second-generation catalysts are commonly employed. researchgate.netnih.gov For instance, the RCM of a diallyl derivative of an endo-tricyclo[4.2.2.0]deca-3,9-diene system using a second-generation Grubbs catalyst under an ethylene (B1197577) atmosphere efficiently produces the corresponding propellane derivative in high yield. arkat-usa.org It has been noted that the double bond within the bicyclo[2.2.2]octene system can be inert under certain metathesis conditions, allowing for selective reaction at other olefinic sites within the molecule. arkat-usa.org
Domino metathesis sequences, such as ring-opening metathesis (ROM) followed by RCM (ROM-RCM), have also been investigated for the synthesis of fused bicyclic systems derived from bicyclo[2.2.2]octene precursors. acs.org
| Precursor Type | Metathesis Catalyst | Product Type | Yield (%) | Reference |
| Diallyl derivative of an endo-tricyclo[4.2.2.0]deca-3,9-diene | Grubbs II catalyst | Propellane derivative | 92 | arkat-usa.org |
| Diallyl derivative of a cage compound | Grubbs II catalyst | Basketene-based propellane | Not specified | arkat-usa.org |
| Bicyclo[2.2.2]octene with alkene chain | Not specified | Decalin system | Not specified | acs.org |
Palladium-Catalyzed Protocols for Bicyclo[2.2.2]octane Derivatives
Palladium-catalyzed reactions offer alternative routes to functionalized bicyclo[2.2.2]octane and octene derivatives. One notable process involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst to afford oxo-substituted bicyclo[2.2.2]octane species. nih.gov A two-step sequence involving oxidation with palladium(II) acetate and tert-butyl hydroperoxide, followed by cyanation, can yield bicyclo[2.2.2]oct-2-ene-2-carbonitrile.
Furthermore, palladium-catalyzed carbonylative lactone formation has been utilized in the synthesis of complex molecules containing the bicyclo[2.2.2]octane core. nih.gov This highlights the versatility of palladium catalysis in constructing and functionalizing this bicyclic system.
Introduction and Modification of the Carboxamide Functionality
With the bicyclo[2.2.2]octene core in hand, the next synthetic challenge is the introduction and modification of the carboxamide group at the desired position.
Functionalization of Bicyclo[2.2.2]oct-2-ene Precursors
A common strategy for introducing a carboxamide functionality involves the manipulation of precursors obtained from the aforementioned core-building reactions. The di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, synthesized via a Diels-Alder reaction, is a key intermediate. nih.gov Ammonolysis of this anhydride leads to the formation of a carboxamide, which can then undergo further reactions. organic-chemistry.orgnih.gov For example, a hypochlorite-mediated Hofmann degradation of the carboxamide can selectively produce di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. organic-chemistry.org
Another approach involves the direct use of dienophiles containing a nitrogen functionality. As mentioned earlier, the Diels-Alder reaction with N-substituted maleimides directly yields bicyclo[2.2.2]octene derivatives with a fused succinimide (B58015) ring, which is a cyclic diamide. arkat-usa.org
Conversion Pathways from Nitrile to Carboxamide
The conversion of a nitrile group to a carboxamide is a well-established transformation in organic synthesis and can be applied to the bicyclo[2.2.2]octene scaffold. The hydrolysis of nitriles can be achieved under both acidic and basic conditions. organicchemistrytutor.com While harsh conditions typically lead to the corresponding carboxylic acid, milder basic conditions can often be employed to stop the reaction at the amide stage. organicchemistrytutor.comchemistrysteps.com
For instance, the hydrolysis of nitriles using potassium hydroxide (B78521) in tert-butyl alcohol has been reported as a simple method for converting nitriles to amides. acs.org This method could potentially be applied to bicyclo[2.2.2]oct-2-ene-2-carbonitrile to yield the target compound, bicyclo[2.2.2]oct-2-ene-2-carboxamide. The reaction starts with the nucleophilic attack of the hydroxide ion on the nitrile carbon. organicchemistrytutor.com
| Starting Material | Reagents | Product | Key Transformation | Reference |
| di-endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride | NH3 | Carboxamide derivative | Ammonolysis | organic-chemistry.org |
| Carboxamide derivative of bicyclo[2.2.2]octene | Hypochlorite | Amino carboxylic acid derivative | Hofmann Degradation | organic-chemistry.org |
| Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | KOH, t-BuOH | This compound | Nitrile Hydrolysis | acs.org (method) |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of bicyclo[2.2.2]octene scaffolds aims to reduce environmental impact by improving efficiency and minimizing hazardous waste. Key to these strategies is the use of catalytic reactions, which reduce the need for stoichiometric reagents and often allow for milder reaction conditions.
The Diels-Alder reaction, a cornerstone for constructing the bicyclo[2.2.2]octene framework, is inherently atom-economical as it forms the bicyclic system in a single step with all atoms from the reactants incorporated into the product. nih.gov Modern adaptations frequently employ catalytic systems to enhance efficiency and selectivity. For instance, the cycloaddition of 1,3-cyclohexadiene with acrylonitrile, a precursor to the carboxamide, can be catalyzed by Lewis acids like scandium(III) triflate, leading to high yields under mild conditions.
Another green approach involves the use of alternative energy sources. Microwave irradiation has been successfully employed for the hydrolysis of bicyclo[2.2.2]oct-5-ene ester derivatives to the corresponding carboxylic acids, significantly reducing reaction times compared to conventional heating. mdpi.com Furthermore, efforts are being made to develop direct amidification processes that can proceed in aqueous media, thereby avoiding the use of hazardous organic solvents and the production of toxic byproducts. mdpi.com These methods align with the principles of designing safer chemical syntheses and increasing energy efficiency.
Stereoselective Synthesis of this compound
Achieving stereochemical control is paramount in the synthesis of this compound and its derivatives, as the biological activity of these compounds is often dependent on their specific three-dimensional arrangement. The rigid bicyclic structure presents unique challenges and opportunities for controlling stereochemistry during both the formation of the scaffold and its subsequent functionalization. Researchers have developed several powerful strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the strategic control of reaction conditions to direct stereochemical outcomes.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been effectively used in the Diels-Alder reaction to construct enantiomerically enriched bicyclo[2.2.2]octene scaffolds.
In this strategy, a chiral auxiliary is attached to the dienophile. During the [4+2] cycloaddition reaction, the steric and electronic properties of the auxiliary block one face of the dienophile, forcing the diene to attack from the less hindered face. This results in a highly diastereoselective reaction, producing a bicyclic adduct with a specific stereochemistry. A notable application involves the asymmetric synthesis of a pentasubstituted piperidine, which was derived from a 2-aza-bicyclo[2.2.2]octene adduct formed through a chiral auxiliary-mediated Diels-Alder reaction. acs.orgnih.gov Similarly, the synthesis of bicyclo[2.2.2]octane-2-carboxylic acid derivatives can achieve stereochemical control through the use of chiral auxiliaries. This method is a reliable way to access optically active bicyclic building blocks, which are crucial for synthesizing complex natural products and pharmaceuticals. rsc.org
| Reaction Type | Chiral Auxiliary Application | Key Outcome | Reference |
|---|---|---|---|
| Asymmetric Diels-Alder | Auxiliary attached to dienophile to direct cycloaddition. | Diastereoselective formation of the bicyclo[2.2.2]octene scaffold. | acs.org, nih.gov |
| Inverse Electron Demand Hetero-Diels-Alder | Vinyl ether bearing a chiral auxiliary reacts with an ortho-quinone methide. | Asymmetric approach to chroman ketals, precursors to bicyclic systems. | rsc.org |
Asymmetric catalysis offers a highly efficient and atom-economical alternative to chiral auxiliaries for establishing stereocenters. This method utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems, including organocatalysts, enzymes, and transition-metal complexes, have been successfully applied to the synthesis of chiral bicyclo[2.2.2]octane derivatives.
Organocatalysis has emerged as a powerful tool. For example, a proline-based catalyst modified with a p-dodecylphenylsulfonamide group has been developed to catalyze the reaction between imines and other reactants to form enantioenriched bicyclo[2.2.2]octanes with high diastereoselectivity and enantioselectivity. acs.org
Enzymatic resolutions represent another key strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. Porcine pancreatic lipase, for instance, has been used for the kinetic resolution of racemic bicyclo[2.2.2]octene derivatives. researchgate.net Asymmetric reductions using baker's yeast on bicyclo[2.2.2]octane-2,6-dione derivatives also yield enantiomerically pure intermediates that can be further functionalized. researchgate.net
Chiral metal complexes are also widely used. Salen ligands derived from enantiopure cis-2,5-diaminobicyclo[2.2.2]octane can be complexed with metals like chromium and copper. acs.org These complexes have proven to be effective catalysts in various asymmetric transformations, including Nozaki–Hiyama–Kishi allylations and hetero-Diels–Alder cycloadditions, consistently producing products with predictable stereochemistry. acs.org
| Catalyst Type | Example Catalyst/System | Reaction | Key Outcome | Reference |
|---|---|---|---|---|
| Organocatalyst | p-Dodecylphenylsulfonamide-modified proline | Reaction of aliphatic imines | High enantioselectivity and diastereoselectivity for endo product. | acs.org |
| Enzyme | Porcine Lipase / Baker's Yeast | Enzymatic resolution / Asymmetric reduction | Resolution of racemic mixtures and formation of enantiopure intermediates. | researchgate.net, researchgate.net, |
| Chiral Metal Complex | Cr(II) and Cr(III)-Salen complexes from cis-diaminobicyclo[2.2.2]octane | Nozaki–Hiyama–Kishi allylation / Hetero-Diels-Alder | Enantioselective formation of homoallylic alcohols and dihydropyranones. | acs.org |
Once the bicyclo[2.2.2]octene scaffold is formed, subsequent functionalization reactions must also be conducted with stereochemical control. The rigid, conformationally restricted nature of the bicyclic system plays a crucial role in directing the approach of reagents, often leading to highly stereoselective transformations.
The stereoselectivity of nucleophilic additions to the double bond of bicyclo[2.2.2]octene derivatives is often governed by kinetic versus thermodynamic control. For instance, in nucleophilic additions to bicyclo[2.2.2]oct-2-ene-2-carbonitrile, the trans-adduct is the predominant product due to a lower activation energy for the attack and greater thermodynamic stability of the resulting product.
The functionalization of the olefinic bond can be achieved with high stereoselectivity. A key example is the iodolactonization of an N-protected endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which proceeds stereoselectively to furnish a tricyclic iodolactone intermediate. nih.govresearchgate.net This intermediate can then be further transformed into other stereochemically defined products. Similarly, palladium-catalyzed cyclizations demonstrate how reaction conditions can dictate stereochemical outcomes. For example, the stereochemistry of oxypalladation can be switched between cis- and trans-addition by altering the chloride ion concentration in the reaction mixture. acs.org This level of control is essential for the synthesis of complex molecules where multiple stereocenters must be set with precision. nih.gov
| Reaction Type | Substrate | Key Control Element | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | Bicyclo[2.2.2]oct-2-ene-2-carbonitrile | Kinetic and thermodynamic factors | Preferential formation of the trans-adduct. | |
| Iodolactonization | N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Intramolecular cyclization | Stereoselective formation of a tricyclic iodolactone. | nih.gov, researchgate.net |
| Oxypalladation | Alkene substrates | Chloride ion concentration | Switches between cis- and trans-addition pathways. | acs.org |
Reactivity and Mechanistic Investigations of Bicyclo 2.2.2 Oct 2 Ene 2 Carboxamide
Transformations Involving the Olefinic Moiety of Bicyclo[2.2.2]oct-2-ene
The double bond in the bicyclo[2.2.2]octene ring system is a key site for a variety of chemical transformations, including additions, reductions, and rearrangements.
The reaction of the olefinic double bond in bicyclo[2.2.2]octene systems with electrophiles is a well-established transformation. Halolactonization, an intramolecular variant of halohydrin formation, has been demonstrated in related bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate systems. This reaction proceeds through the formation of a positively charged halonium ion from the double bond, which is then attacked by a nucleophilic oxygen atom from a nearby carboxylic acid group to form a lactone ring wikipedia.orgthieme-connect.de.
In a study on dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate, chlorolactonization using chlorine resulted in the formation of the desired lactones, although it was accompanied by the formation of dichloride byproducts thieme-connect.de. The use of bromine for bromolactonization reduced the formation of dibromide byproducts, and iodolactonization was reported to be free from diiodinated products thieme-connect.de. The mechanism involves the formation of a halonium ion, which is then intramolecularly attacked by the carboxylic acid group wikipedia.org. While not directly demonstrated on Bicyclo[2.2.2]oct-2-ene-2-carboxamide, it is conceivable that the corresponding carboxylic acid derivative would undergo a similar halolactonization process.
Table 1: Halolactonization of Dimethyl Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate thieme-connect.de
| Halogen | Reagent | Products | Side Products |
| Chlorine | Cl₂ | Chloro-lactones | Dichlorides |
| Bromine | Br₂ | Bromo-lactones | Reduced dibromides |
| Iodine | I₂ | Iodo-lactones | No diiodides reported |
The double bond of the bicyclo[2.2.2]octene core can be readily reduced through catalytic hydrogenation. In a study involving a related bicyclo[2.2.2]octene derivative, selective hydrogenation of the double bond was achieved using 10% Palladium on carbon (Pd/C) with a hydrogen atmosphere, affording the saturated bicyclo[2.2.2]octane system in high yield (96%) nih.gov. This method is a common and efficient way to access the corresponding saturated bicyclic frameworks.
Similarly, the hydrogenation of 1,4-diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (B1165640) to its saturated analog has been reported as a step in the synthesis of other bicyclo[2.2.2]octane derivatives google.comgoogle.comjustia.com. These examples suggest that the hydrogenation of this compound to the corresponding Bicyclo[2.2.2]octane-2-carboxamide should proceed smoothly under standard catalytic hydrogenation conditions.
The olefinic bond in bicyclo[2.2.2]octene systems can undergo epoxidation and dihydroxylation to introduce oxygen-containing functional groups. The epoxidation of a bicyclo[2.2.2]octene derivative has been reported using m-chloroperbenzoic acid (m-CPBA), a common reagent for this transformation mdpi.com. The stereochemistry of the epoxidation is often influenced by the steric environment of the double bond, with the reagent typically attacking from the less hindered face adelaide.edu.audnu.dp.ua.
Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide. For instance, 1,4-disubstituted-2,3-dioxabicyclo[2.2.2]oct-5-enes have been dihydroxylated with osmium tetroxide to yield diols with an anti-configuration relative to the peroxide bridge in excellent yields adelaide.edu.au. This stereoselective transformation highlights the influence of the bicyclic framework on the facial selectivity of the reaction. While these reactions were performed on derivatives, they indicate that this compound is also a viable substrate for such transformations.
The bicyclo[2.2.2]octene framework has been utilized in olefin metathesis reactions to construct complex polycyclic structures. Ring-closing metathesis (RCM) has been employed to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit nih.govnih.gov. In these reactions, a diallylated bicyclo[2.2.2]octene derivative undergoes metathesis to form a new ring fused to the bicyclic system nih.gov.
Furthermore, ring-rearrangement metathesis (RRM) of bicyclo[2.2.2]octene analogues tethered to another olefin has been shown to be an effective strategy for synthesizing fused ring systems like decalins and hydrindanes nih.govbeilstein-journals.org. These metathesis reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts nih.govbeilstein-journals.org. The rigid nature of the bicyclo[2.2.2]octene scaffold makes it an interesting building block in such synthetic strategies nih.gov.
Reactions of the Carboxamide Functional Group
The carboxamide group offers another site for chemical modification, primarily through hydrolysis and related transformations.
The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Although direct hydrolysis of this compound is not extensively documented in the reviewed literature, the reverse reaction, amidation, is well-established. For instance, the synthesis of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid involved the ammonolysis of the corresponding anhydride to form a carboxamide, which was then subjected to a Hofmann degradation u-szeged.hunih.gov. This indicates that the carboxamide can be readily formed from the corresponding carboxylic acid or its derivatives.
Direct amidation of carboxylic acids with amines is a common transformation, often requiring conditions to remove the water byproduct to drive the equilibrium towards amide formation mdpi.com. Catalytic methods for direct amidation have also been developed mdpi.com. Furthermore, the synthesis of N-ethyl-1-isopropyl-4-methyl-bicyclo[2.2.2]oct-5-ene-2-carboxamide has been achieved by first converting the corresponding carboxylic acid to the acid chloride with thionyl chloride, followed by reaction with ethylamine google.com. This two-step procedure is a classic and effective method for amide bond formation.
Derivatization at the Nitrogen Atom
The nitrogen atom of the carboxamide group in this compound serves as a key site for derivatization, enabling the synthesis of a variety of N-substituted analogs. These modifications are crucial for altering the compound's physical, chemical, and biological properties. Standard synthetic methodologies can be employed to introduce a wide range of substituents, thereby expanding the chemical space accessible from this bicyclic scaffold.
One common approach involves the reaction of the primary amide with various electrophiles. For instance, alkylation can be achieved using alkyl halides in the presence of a suitable base to deprotonate the amide nitrogen, facilitating nucleophilic attack. This allows for the introduction of simple alkyl chains or more complex functionalized groups.
Another important derivatization is acylation, which can be accomplished using acyl chlorides or anhydrides. This leads to the formation of N-acylcarboxamides, which can exhibit different conformational preferences and electronic properties compared to the parent amide. Furthermore, arylation reactions, potentially utilizing transition-metal catalysis, can introduce aromatic moieties, significantly impacting the molecule's steric and electronic profile.
The synthesis of related bicyclic amino acid derivatives has been explored, highlighting the versatility of the bicyclo[2.2.2]octane framework. For example, di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be prepared and subsequently protected, for instance with a tert-butoxycarbonyl (Boc) group, to give the N-acylated amino acid. u-szeged.humdpi.com This protected amine can then undergo further transformations.
These derivatization strategies at the nitrogen atom are instrumental in creating libraries of this compound analogs for various applications, including medicinal chemistry and materials science. The ability to systematically modify this position allows for the fine-tuning of molecular properties to achieve desired functions.
Skeletal Rearrangements of the Bicyclo[2.2.2]octane Core
The rigid bicyclo[2.2.2]octane framework is susceptible to skeletal rearrangements under certain reaction conditions, leading to the formation of more stable or kinetically favored isomeric structures. These transformations are of significant interest in synthetic chemistry as they provide pathways to alternative polycyclic systems that may be challenging to access through direct cycloaddition reactions.
Acid-Catalyzed Rearrangements (e.g., Bicyclo[2.2.2]octyl to Bicyclo[3.2.1]octyl Systems)
Under acidic conditions, the bicyclo[2.2.2]octane core can undergo rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane system. This transformation is a classic example of a Wagner-Meerwein rearrangement, which involves the migration of a carbon-carbon bond to an adjacent carbocationic center. thieme-connect.deresearchgate.net
The process is typically initiated by the protonation of a functional group, such as a hydroxyl or an alkene, which then departs or adds a nucleophile to generate a carbocation. This carbocationic intermediate can then undergo a rsc.orgrsc.org-shift of one of the ethano bridges, expanding the six-membered ring and contracting the other to form the bicyclo[3.2.1]octyl cation. The rearrangement is driven by the relief of ring strain.
Studies on the solvolysis of bicyclo[2.2.2]octyl derivatives have provided significant insights into the mechanism of these rearrangements. acs.orgrsc.org For instance, the solvolysis of bicyclo[2.2.2]octan-2-yl tosylates leads to the formation of products with the bicyclo[3.2.1]octane skeleton, confirming the intermediacy of carbocations and their subsequent rearrangement. rsc.org The distribution of products often depends on the specific reaction conditions and the stereochemistry of the starting material. gla.ac.uk
Recent research has also explored the use of directing groups to control the regioselectivity of these rearrangements. For example, trimethylsilyl groups have been used to direct the Wagner-Meerwein rearrangement of bicyclo[2.2.2]octan-2-ol derivatives to yield bicyclo[3.2.1]octene derivatives in high yields. researchgate.net
| Precursor System | Catalyst/Conditions | Rearranged Product | Key Findings |
|---|---|---|---|
| Bicyclo[2.2.2]octan-2-ol derivatives | Acid | Bicyclo[3.2.1]octene derivatives | Trimethylsilyl group directs the rearrangement, leading to high yields. researchgate.net |
| Bicyclo[2.2.2]octan-2-yl tosylates | Solvolysis | Bicyclo[3.2.1]octane products | Confirms carbocation intermediates and their subsequent rearrangement. rsc.org |
| syn-Bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulphonate | LiAlH4 in refluxing diethyl ether | Bicyclo[3.2.1]oct-2-ene | Unexpected skeletal rearrangement during reduction. gla.ac.uk |
Oxidative Decarboxylation Rearrangements
Oxidative decarboxylation of carboxylic acids attached to the bicyclo[2.2.2]octane core can also induce skeletal rearrangements. A notable example is the Hunsdiecker reaction, where a silver salt of a carboxylic acid reacts with a halogen to produce an organic halide with one less carbon atom. wikipedia.org When applied to bicyclo[2.2.2]octane-2-carboxylic acid, this reaction can proceed with rearrangement.
Another important method is the use of lead tetraacetate for oxidative decarboxylation. rsc.orgrsc.org This reaction can proceed through both radical and carbocationic intermediates. The formation of a carbocation at the 2-position of the bicyclo[2.2.2]octane system can trigger a Wagner-Meerwein rearrangement to the bicyclo[3.2.1]octyl cation, leading to rearranged products. cdnsciencepub.comresearchgate.net
The product distribution between the unrearranged and rearranged products is often dependent on the reaction conditions and the stereochemistry of the starting material. For instance, the oxidative decarboxylation of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate gives a rearranged bicyclo[3.2.1]octane derivative as the major product. cdnsciencepub.comresearchgate.net It is proposed that this rearrangement involves the formation of a carbocation followed by a 1,2-acyl migration. cdnsciencepub.comresearchgate.net
| Starting Material | Reagent | Products | Proposed Mechanism |
|---|---|---|---|
| Bicyclo[2.2.2]octane-2-carboxylic acid | Lead tetraacetate | Bicyclo[2.2.2]octyl and Bicyclo[3.2.1]octyl acetates | Dual pathway involving carbonium and non-carbonium ion intermediates. rsc.orgrsc.org |
| 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid | Lead tetraacetate | Minor unrearranged and major rearranged bicyclo[3.2.1]octane product | Oxidative decarboxylation to a carbocation followed by a 1,2-acyl migration. cdnsciencepub.comresearchgate.net |
| Bicyclo[3.2.1]octane-2-carboxylic acids | Lead tetraacetate | Bicyclo[3.2.1]octyl acetates | Both carbonium and non-carbonium ion pathways. rsc.orgrsc.org |
Retro-Diels-Alder Reactions of Bicyclo[2.2.2]octene Adducts
The bicyclo[2.2.2]oct-2-ene framework is a product of a Diels-Alder reaction between a cyclohexadiene and an alkene. Consequently, under thermal or catalytic conditions, it can undergo the reverse reaction, a retro-Diels-Alder reaction, to regenerate the diene and dienophile. nih.gov This process is governed by thermodynamics and can be a significant pathway in the chemistry of these systems, particularly at elevated temperatures. chim.it
The facility of the retro-Diels-Alder reaction is influenced by the stability of the starting adduct and the products formed. The relief of ring strain in the bicyclic system provides a thermodynamic driving force for the reaction. The nature of the substituents on the bicyclo[2.2.2]octene core can significantly affect the temperature at which the retro-Diels-Alder reaction occurs and the stability of the resulting fragments.
For instance, the thermal decomposition of bicyclo[2.2.2]oct-2-ene itself yields 1,3-cyclohexadiene (B119728) and ethylene (B1197577). cdnsciencepub.com The presence of functional groups can alter the course of this reaction. In some cases, the retro-Diels-Alder reaction can be a key step in a synthetic sequence, allowing for the unmasking of a diene or dienophile that was protected as a bicyclo[2.2.2]octene adduct.
Furthermore, the retro-Diels-Alder reaction can be part of a tandem reaction sequence. For example, a bicyclo[2.2.2]octene adduct can undergo a retro-Diels-Alder reaction, and the resulting diene can then participate in a subsequent Diels-Alder reaction with a different dienophile present in the reaction mixture. semanticscholar.org This approach allows for the efficient construction of complex polycyclic systems.
The study of retro-Diels-Alder reactions provides valuable information about the stability of the bicyclo[2.2.2]octene core and the thermodynamics of the Diels-Alder cycloaddition. Theoretical calculations, such as density functional theory (DFT), have been employed to investigate the kinetics and mechanism of these gas-phase elimination reactions. usfq.edu.ec
Structural Elucidation and Advanced Spectroscopic Characterization of Bicyclo 2.2.2 Oct 2 Ene 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of Bicyclo[2.2.2]oct-2-ene-2-carboxamide. The rigid nature of the bicyclic system results in a well-defined and predictable NMR spectrum.
The ¹H NMR spectrum is expected to show distinct signals for the olefinic, bridgehead, methylene bridge, and amide protons. The olefinic proton (H3) would appear as a multiplet in the downfield region (around 6.0-6.5 ppm). The bridgehead protons (H1 and H4) would resonate in the range of 2.5-3.5 ppm, while the methylene protons of the three bridges (H5, H6, H7, H8) would produce complex multiplets in the upfield region (1.2-2.0 ppm). The two amide protons (-NH₂) would typically appear as two broad singlets.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (C=O) of the amide group (165-175 ppm), the olefinic carbons (C2 and C3, ~130-140 ppm), the bridgehead carbons (C1 and C4), and the methylene bridge carbons (C5, C6, C7, C8).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~3.0 - 3.2 | ~32 - 35 |
| 2 | - | ~135 - 140 |
| 3 | ~6.2 - 6.5 | ~130 - 133 |
| 4 | ~2.8 - 3.0 | ~30 - 33 |
| 5, 6 | ~1.5 - 1.9 | ~24 - 27 |
| 7, 8 | ~1.4 - 1.8 | ~25 - 28 |
| C=O | - | ~170 - 175 |
| -NH₂ | ~5.5 - 7.5 (broad) | - |
Note: Values are estimates based on analogous structures and may vary depending on solvent and experimental conditions.
To definitively assign these resonances, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings (²J and ³J). It would be used to trace the connectivity within the molecule, for instance, by correlating the olefinic proton H3 with the bridgehead proton H4, and connecting the protons within each of the three ethylene (B1197577) bridges (H5-H6, H7-H8). ccspublishing.org.cnbeilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. ccspublishing.org.cn
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, HMBC correlations would be expected from the olefinic proton H3 to the carbonyl carbon and the bridgehead carbon C1, confirming the placement of the carboxamide group. ccspublishing.org.cn
The rigid conformation of the bicyclo[2.2.2]octane skeleton allows for detailed stereochemical analysis through the measurement of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.
Coupling Constants: The magnitude of the vicinal coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the bicyclo[2.2.2]octene system, specific coupling patterns are expected. For example, the coupling constant between the bridgehead proton H4 and the olefinic proton H3 would provide information about their geometric relationship. Analysis of coupling constants in related bicyclic amino acids has been used to determine their relative configurations. mdpi.comresearchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy provides rapid and definitive identification of the key functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions from the primary amide and the carbon-carbon double bond.
N-H Stretching: Two distinct, medium-intensity bands are expected in the region of 3350-3180 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amide (-NH₂) group. spcmc.ac.inspectroscopyonline.com
Amide I (C=O Stretch): A very strong and sharp absorption band, typically found between 1690 and 1650 cm⁻¹, is characteristic of the carbonyl stretch of the primary amide. nih.govyoutube.com
Amide II (N-H Bend): A strong band between 1640 and 1620 cm⁻¹ arises from the N-H bending vibration. youtube.com
C=C Stretching: A medium-intensity band around 1650-1630 cm⁻¹ would correspond to the stretching of the endocyclic double bond. This may sometimes overlap with the Amide I band.
C-H Stretching: Absorptions just above 3000 cm⁻¹ are due to the sp² C-H stretch of the double bond, while those just below 3000 cm⁻¹ are from the sp³ C-H stretches of the bicyclic framework.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. The C=C double bond stretch, being a symmetric vibration, is expected to give a strong signal in the Raman spectrum. The symmetric vibrations of the carbon skeleton would also be more prominent compared to the IR spectrum. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | IR | ~3350 | Medium |
| N-H Symmetric Stretch | IR | ~3180 | Medium |
| sp² C-H Stretch | IR, Raman | ~3040 | Medium |
| sp³ C-H Stretch | IR, Raman | 2950 - 2850 | Strong |
| Amide I (C=O Stretch) | IR | ~1660 | Very Strong |
| C=C Stretch | IR, Raman | ~1640 | Medium (IR), Strong (Raman) |
| Amide II (N-H Bend) | IR | ~1630 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern under ionization. For this compound (C₉H₁₃NO, Molecular Weight: 151.21 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 151.
The most characteristic fragmentation pathway for bicyclo[2.2.2]octene systems is the retro-Diels-Alder (rDA) reaction. core.ac.ukwikipedia.org This process involves the cleavage of the molecule into a diene and a dienophile. For the parent bicyclo[2.2.2]oct-2-ene, this reaction yields 1,3-cyclohexadiene (B119728) and ethylene. nist.gov
For this compound, the rDA reaction is expected to be a major fragmentation pathway, leading to the expulsion of an ethylene molecule (mass 28) from the unsubstituted bridge.
[M - C₂H₄]⁺˙: A prominent peak at m/z = 123 would result from the loss of ethylene via the rDA reaction. core.ac.ukwikipedia.org
Fragmentation of the Amide Group: Other significant fragments would arise from the cleavage of the carboxamide side chain.
[M - NH₂]⁺: Loss of the amino radical would lead to a peak at m/z = 135.
[M - CONH₂]⁺: Loss of the entire carboxamide radical would result in a peak at m/z = 107.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Fragmentation Pathway | Predicted m/z |
| [C₉H₁₃NO]⁺˙ (Molecular Ion) | - | 151 |
| [C₈H₁₂O]⁺ | Loss of NH | 136 |
| [C₉H₁₃O]⁺ | Loss of NH₂ | 135 |
| [C₇H₉NO]⁺˙ | Retro-Diels-Alder (Loss of C₂H₄) | 123 |
| [C₈H₁₁]⁺ | Loss of CONH₂ | 107 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously confirm the connectivity and relative stereochemistry of this compound.
Analysis of crystal structures of related bicyclo[2.2.2]octane and octene derivatives shows a highly rigid framework where the six-membered rings adopt strained boat conformations. publish.csiro.aunih.govnih.gov X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming this conformation.
For an enantiomerically pure sample, X-ray crystallography can also be used to determine the absolute configuration. This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The refinement of the Flack parameter to a value close to zero provides a high level of confidence in the assigned absolute stereochemistry (e.g., (1R, 4S) or (1S, 4R)). researchgate.netmit.edu
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, chiroptical techniques are essential for distinguishing between its enantiomers and quantifying their purity. saschirality.org
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra. A racemic mixture will be CD-silent. The spectrum is characterized by Cotton effects (positive or negative peaks) at the wavelengths of UV-Vis absorptions of the molecule's chromophores (in this case, the C=C double bond and the amide carbonyl group).
Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD signal of a sample to that of an enantiomerically pure standard, the enantiomeric purity can be accurately determined.
Absolute Configuration: The sign of the Cotton effects can often be correlated with the absolute configuration of the molecule. This correlation is typically established by comparing the experimental CD spectrum with spectra predicted by quantum-chemical calculations for a known configuration (e.g., the (1R, 4S) enantiomer). nsf.gov This combined experimental and theoretical approach is a powerful method for assigning absolute stereochemistry without the need for crystallization.
Computational and Theoretical Investigations of Bicyclo 2.2.2 Oct 2 Ene 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are employed to detail the electronic structure of a molecule. These calculations provide fundamental information about molecular geometry, orbital energies, and electron distribution, which are essential for predicting chemical behavior.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. taltech.ee For Bicyclo[2.2.2]oct-2-ene-2-carboxamide, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like Density Functional Theory (DFT) are commonly used for this purpose. researchgate.net
Conformational analysis of this compound would focus on the orientation of the carboxamide group relative to the rigid bicyclic framework. Rotation around the C-C single bond connecting the carboxamide group to the alkene ring can lead to different conformers. Quantum chemical calculations can predict the energy of these conformers, identifying the most stable forms and the energy barriers between them. For the parent bicyclo[2.2.2]oct-2-ene radical cation, density functional theory calculations have been used to estimate twist angles and energy barriers for enantiomerization. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound (Calculated at B3LYP/6-31G Level)*
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C=C (alkene) | 1.34 | C-C=C (alkene) | 121.5 |
| C-C (bridgehead) | 1.55 | C-C-N (amide) | 116.0 |
| C-N (amide) | 1.36 | O=C-N (amide) | 123.0 |
Note: The data in this table is hypothetical and serves as a representative example of typical computational outputs for similar molecular structures.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.com
For this compound, FMO analysis would reveal the distribution and energy of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich π-system of the double bond, making this site susceptible to attack by electrophiles. The LUMO would likely have significant contributions from the π* orbital of the double bond and the carbonyl group of the carboxamide function, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. ajchem-a.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -6.5 | Nucleophilic character, site of electrophilic attack (e.g., protonation, oxidation) |
| LUMO | +1.2 | Electrophilic character, site of nucleophilic attack (e.g., addition reactions) |
Note: The data in this table is hypothetical and intended to illustrate the principles of FMO analysis.
Transition state modeling is a computational technique used to identify the highest energy structure along a reaction coordinate, known as the transition state. acs.org Locating this structure allows for the calculation of the activation energy, which is crucial for understanding reaction rates and mechanisms. nih.gov
For this compound, this modeling could be applied to various potential reactions. For instance, in a Diels-Alder reaction where the bicyclooctene acts as a dienophile, transition state calculations could predict the stereoselectivity of the cycloaddition. researchgate.net Similarly, for electrophilic addition to the double bond, modeling the transition state would help elucidate the reaction mechanism and predict the regioselectivity of the product. DFT calculations have been shown to be in qualitative agreement with the ease of 1,3-hydrogen migration in strained carbo-rings, demonstrating the utility of these methods in predicting reaction pathways. snnu.edu.cn
Molecular Mechanics (MM2, MM3) and Molecular Dynamics Simulations
While quantum mechanics provides high accuracy, it is computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) are alternative methods that use classical physics to model molecular systems, allowing for the study of larger systems and longer timescales. mdpi.com
Molecular mechanics force fields, such as MM2 and MM3, calculate the steric energy of a molecule based on empirically derived parameters for bond stretching, angle bending, torsional strain, and non-bonded interactions. ethz.ch This approach is particularly useful for conformational analysis and determining the relative stability of different conformers.
For this compound, MM calculations can efficiently explore the potential energy surface associated with the rotation of the carboxamide group. By calculating the steric energy for various dihedral angles, a profile of relative stabilities can be generated. This helps identify the global energy minimum conformer and the energy barriers to interconversion between different stable conformations. Calculations on the related bicyclo[2.2.2]oct-2-ene radical cation have estimated an enantiomerization barrier of 2.0 kcal/mol, showcasing the type of dynamic information that can be obtained. nih.gov
Table 3: Illustrative Relative Energies of this compound Conformers from MM2 Calculations
| Conformer | Dihedral Angle (C=C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | 0° (syn-periplanar) | 1.5 | 8.8 |
| B | 120° (anti-clinal) | 0.0 | 87.2 |
Note: The data presented is hypothetical, illustrating how molecular mechanics can be used to compare the stability of different conformers.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org This technique provides a detailed picture of conformational flexibility and dynamics, especially within a solvent environment. mdpi.com MD simulations are valuable for understanding how a molecule's shape and interactions change in a realistic setting. researchgate.netnih.gov
An MD simulation of this compound in a solvent like water would reveal the dynamic behavior of the bicyclic core and the attached carboxamide group. It would show how solvent molecules interact with the amide group through hydrogen bonding and how these interactions influence its conformational preferences. Analysis of the simulation trajectory can yield metrics like the Root Mean Square Fluctuation (RMSF), which quantifies the flexibility of different parts of the molecule. For instance, the terminal atoms of the carboxamide group would be expected to show higher RMSF values than the atoms within the rigid bicyclic cage.
Table 4: Representative Root Mean Square Fluctuation (RMSF) Data from a Hypothetical MD Simulation
| Molecular Region | Average RMSF (Å) | Interpretation |
|---|---|---|
| Bicyclic Cage Atoms | 0.5 | Low flexibility, rigid core structure |
| Carboxamide N-H Atoms | 1.2 | Higher flexibility due to rotation and solvent interaction |
Note: This table contains illustrative data to demonstrate the type of information on molecular flexibility that can be derived from MD simulations.
Thermodynamic Insights into this compound Derivatives
Computational and theoretical investigations into the thermodynamic properties of this compound and its derivatives are limited in publicly available scientific literature. However, thermodynamic data for structurally related bicyclo[2.2.2]octane and bicyclo[2.2.2]oct-2-ene compounds, including carboxylic acid derivatives, can provide valuable insights into the likely thermodynamic characteristics of the target carboxamide. These studies often utilize computational methods to calculate key thermodynamic parameters that govern the stability and reactivity of these rigid bicyclic systems.
Theoretical studies on related molecules, such as various isomers of bicyclo[3.2.1]octane, demonstrate the use of frequency calculations to predict thermochemical properties like thermal energy (E), heat capacity (CV), and entropy (S). These values are crucial for calculating the Gibbs free energy (G) and enthalpy (H) of the system, which are fundamental indicators of thermodynamic stability. For instance, the enthalpy difference between isomers can be calculated to determine their relative stabilities.
The thermodynamic properties of the parent hydrocarbon, bicyclo[2.2.2]oct-2-ene, are well-documented in the NIST Chemistry WebBook, providing a baseline for understanding the energetic landscape of its derivatives. nist.gov Similarly, extensive thermodynamic data, including enthalpies of formation and phase change data, are available for the saturated analogue, bicyclo[2.2.2]octane. nist.gov
For more closely related compounds, such as bicyclo[2.2.2]oct-2-ene-1-carboxylic acid, computational tools have been used to predict various thermodynamic properties. These predicted values offer a glimpse into the thermodynamic profile of molecules within this structural family.
The following table summarizes key thermodynamic and related physical properties for Bicyclo[2.2.2]oct-2-ene-1-carboxylic acid, a structural isomer of the target compound. These values are computationally predicted and serve as an estimation for the thermodynamic behavior of similar derivatives.
| Property | Predicted Value | Unit |
|---|---|---|
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -363.33 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -162.06 | kJ/mol |
| Ideal Gas Heat Capacity (Cp,gas) | 206.59 | J/mol·K |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 67.5 ± 2.5 | kJ/mol |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 23.2 ± 2.0 | kJ/mol |
| Normal Boiling Point Temperature (Tboil) | 550.8 ± 7.0 | K |
| Normal Melting (Fusion) Point (Tfus) | 366.5 ± 10.0 | K |
Applications in Advanced Materials and Catalysis Based on Bicyclo 2.2.2 Oct 2 Ene 2 Carboxamide Scaffolds
Role as Specialty Monomers in Polymer Science
The incorporation of the bicyclo[2.2.2]octane and bicyclo[2.2.2]octene units into polymer backbones is a strategy to enhance the performance characteristics of materials. While direct polymerization of Bicyclo[2.2.2]oct-2-ene-2-carboxamide is not extensively documented, the behavior of structurally related bicyclic monomers, particularly dianhydrides and dicarboxylic acids, provides significant insight into the potential of this class of compounds. The rigid and bulky nature of the bicyclic scaffold disrupts polymer chain packing, which can lead to increased solubility and processability without sacrificing thermal performance. mdpi.comannualreviews.org
Derivatives of the bicyclo[2.2.2]octane skeleton are employed in the synthesis of high-performance polymers such as polyimides and polyamides. For instance, bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydrides have been synthesized and polymerized with various aromatic diamines to produce polyimides. mdpi.comacs.org These reactions typically proceed via a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to yield the final polyimide. annualreviews.orgacs.org The resulting polyimides are often soluble in a range of organic solvents, a desirable property for processing. mdpi.comacs.org
Similarly, polyamides incorporating the bicyclo[2.2.2]octane structure have been developed. These materials are noted for their high thermal stability and good mechanical properties, which are characteristic of polymers containing rigid alicyclic units. mdpi.com The introduction of the this compound as a comonomer in these polymer systems could introduce specific functionalities and potentially enhance properties like inter-chain interactions through its amide group.
The inclusion of the bicyclo[2.2.2]octane or octene moiety is a proven method for enhancing the thermal and mechanical properties of polymers. Polyimides derived from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydrides exhibit excellent thermal stability, with no significant weight loss observed up to approximately 400 °C and 5% weight loss temperatures often exceeding 450 °C in a nitrogen atmosphere. acs.org These polymers also demonstrate high glass transition temperatures (Tg), in some cases above 380 °C. acs.org The mechanical properties are also notable, with flexible films showing high tensile strength and modulus. acs.org The presence of the bicyclic rings is thought to contribute to improved oxidative and thermal stability by creating a structure that approximates a ladder polymer. nih.gov
The table below summarizes the properties of polyimides synthesized from a bicyclo[2.2.2]octane-based dianhydride and various aromatic diamines, illustrating the impact of the bicyclic scaffold.
Table 1: Thermal and Mechanical Properties of Polyimides Containing the Bicyclo[2.2.2]octane Scaffold
| Aromatic Diamine Used | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C, in N₂) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| 1,3-Bis(4-aminophenoxy)benzene | >380 | >450 | 52-96 | 1.5-2.6 | 3-11 |
Data sourced from studies on polyimides derived from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydride. acs.org
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The rigid conformation of the bicyclo[2.2.2]octene skeleton makes it an excellent scaffold for applications in asymmetric synthesis. The fixed spatial arrangement of substituents allows for effective stereochemical control in chemical reactions.
The bicyclo[2.2.2]octene framework serves as a versatile starting point for the synthesis of complex, highly functionalized molecules. researchgate.net Through reactions such as the Diels-Alder cycloaddition, complex structures with multiple stereocenters can be constructed in a controlled manner. arkat-usa.orgresearchgate.net For example, highly functionalized bicyclo[2.2.2]octene derivatives bearing quaternary carbon centers have been synthesized asymmetrically. researchgate.net These derivatives are considered valuable chiral building blocks for the synthesis of intricate chemical targets. researchgate.netthieme-connect.com The oxidative cleavage of 2-aza-bicyclo[2.2.2]octene adducts has been used to stereoselectively synthesize polysubstituted piperidines, demonstrating the utility of this scaffold in creating diverse molecular architectures. nih.gov
The bicyclo[2.2.2]octene moiety is integral to the design of chiral ligands and organocatalysts for stereoselective reactions. Chiral diene ligands for asymmetric catalysis have been prepared from precursors like chiral bicyclo[2.2.2]octane-2,5-dione. acs.org The rigid backbone of these ligands helps to create a well-defined chiral environment around a metal center, facilitating high enantioselectivity in catalytic processes such as asymmetric conjugate additions. acs.org Furthermore, the development of chiral auxiliaries based on this scaffold has been explored for controlling the stereochemical outcome of reactions like 1,3-dipolar cycloadditions. acs.org The predictable geometry of the bicyclo[2.2.2]octene system is a key feature in the rational design of effective asymmetric catalysts. diva-portal.orgescholarship.org
Applications in Supramolecular Chemistry
In supramolecular chemistry, the size, shape, and hydrophobic nature of the bicyclo[2.2.2]octane core are utilized in the design of guest molecules for host-guest systems. nih.gov Derivatives of this scaffold have shown remarkable binding affinities with macrocyclic hosts like cucurbiturils. nih.govscispace.com
Research into host-guest complexes has demonstrated that guests based on a bicyclo[2.2.2]octane core can bind to cucurbit acs.orguril (CB acs.org) with ultra-high affinity. nih.govacs.org These affinities are comparable to those observed with ferrocene-based guests, indicating that van der Waals forces and hydrophobic interactions, rather than metal-specific interactions, are the primary drivers of the strong binding. scispace.comacs.org The binding free energies for these complexes can be substantial, confirming the excellent fit of the bicyclo[2.2.2]octane shape within the host cavity. nih.gov The amide functionality in this compound could provide an additional handle for hydrogen bonding, potentially influencing the formation and stability of supramolecular assemblies. The predictable binding and rigid nature of this scaffold make it a valuable component in the construction of molecular clips, tweezers, and other complex supramolecular architectures. acs.orgacs.org
Table 2: Host-Guest Complexation with Bicyclo[2.2.2]octane Derivatives
| Host | Guest Core | Binding Free Energy (ΔG°) (kcal/mol) | Key Observation |
|---|
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid |
| Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydride |
| 4,4'-Diaminodiphenyl ether |
| 1,3-Bis(4-aminophenoxy)benzene |
| Poly(amic acid) |
| Polyimide |
| Polyamide |
| Bicyclo[2.2.2]octane-2,5-dione |
| 2-Aza-bicyclo[2.2.2]octene |
| Piperidine |
| Cucurbit acs.orguril |
Molecular Scaffolds for Complex Architectures
The bicyclo[2.2.2]octene skeleton provides a robust and chemically inert non-peptide scaffold suitable for extensive derivatization. nih.gov Its derivatives are recognized for their utility as molecular scaffolds in designing intricate molecular structures. This is largely due to their conformational rigidity, which helps to control the spatial arrangement of appended functional groups. acs.org For example, derivatives of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride, a related bicyclooctene structure, serve as versatile scaffolds for creating complex molecules through reactions with amines to form succinimides. ossila.comnih.gov The defined structure of these scaffolds is instrumental in the development of materials for catalysis and drug delivery. The unique "paddle-wheel" like arrangement of the bicyclo[2.2.2]octane unit, as seen in triptycene, allows for the creation of advanced supramolecular systems and polymers with internal molecular free volume. iucr.org
Host-Guest Systems and Self-Assembly
The principles of host-guest chemistry and self-assembly are central to creating functional supramolecular systems. Bicyclo[2.2.2]octane derivatives have been investigated for their role in these processes. A notable example involves a pH-sensitive supramolecular system that uses a peptide amphiphile functionalized with carboxylate-terminated bicyclo[2.2.2]octane (BO) as the guest molecule. nih.gov
In this system, the cucurbit mdpi.comuril (CB mdpi.com) macrocycle acts as the host. The complexation between the BO guest and the CB mdpi.com host is dependent on pH, which allows for dynamic and reversible transformations between different nanostructure states, such as nanofibers, micelles, and aggregates. nih.gov This controlled self-assembly, governed by host-guest interactions, highlights the potential for creating programmable and switchable nanomaterials. nih.gov However, the size and shape of the guest molecule are critical; for instance, 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO) is too large to form a stable complex with the smaller cucurbit researchgate.neturil (CB researchgate.net) host, demonstrating the importance of geometric compatibility in these systems. science.govresearchgate.net
Integration into Metal-Organic Frameworks (MOFs) and Metal-Organic Cages (MOCs)
The unique structural properties of bicyclo[2.2.2]octene derivatives make them excellent candidates for ligands in the construction of porous coordination materials like Metal-Organic Frameworks (MOFs) and Metal-Organic Cages (MOCs). nih.gov
Ligand Design for Porous Materials
The rigidity of the bicyclo[2.2.2]octane and bicyclo[2.2.2]octene backbone is a key advantage in the design of ligands for porous materials. nih.govnih.gov Ligands derived from these aliphatic hydrocarbons offer geometric and electronic properties that are not attainable with conventional aromatic ligands. nih.govmdpi.com They can act as linear linkers to arrange functionalities in a defined spatial manner, similar to common benzene-based linkers but with different host-guest interaction properties. researchgate.netresearchgate.net
For instance, ligands based on bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxydiimide have been successfully used to assemble lantern-type [Cu₄L₄] MOCs. nih.govnih.gov The functionalization of these rigid ligands allows for control over the crystal packing and porosity of the resulting cages. nih.gov One such cage, when activated under mild conditions, exhibited a high BET surface area, demonstrating the potential of these ligands in creating materials with significant gas uptake capacities. nih.govresearchgate.net The use of aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid is also being explored for the creation of transparent MOFs, which are useful for spectroscopic studies of isolated guest molecules. researchgate.netmdpi.comrsc.org
Catalytic Applications (e.g., Carbon Fixation)
MOFs and MOCs constructed from bicyclo[2.2.2]octene-based ligands are promising materials for catalysis. d-nb.info Their high surface area, tunable porosity, and the potential for introducing active sites make them suitable as heterogeneous catalysts. d-nb.inforsc.org
A key area of application is in carbon fixation, particularly the chemical conversion of carbon dioxide (CO₂) into more valuable products. mdpi.comnih.gov For example, MOCs derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride have been shown to catalyze the reaction between CO₂ and epoxides to form cyclic carbonates. ossila.com Similarly, various metal-organic frameworks, including those with copper and zinc centers, have been investigated for their catalytic efficiency in CO₂-epoxide cycloaddition reactions. d-nb.infoaaqr.org The integration of functional groups and unsaturated metal centers within the framework can enhance catalytic activity, even under mild conditions such as atmospheric pressure and room temperature. d-nb.infoaaqr.org
Development of Functional Materials (e.g., Gas Separation Membranes, Fluorescent Materials)
The bicyclo[2.2.2]octene scaffold is a component in the synthesis of various high-performance functional materials. idu.ac.id Its rigid structure is particularly beneficial in the creation of polymers for applications like gas separation membranes. Polyimides derived from bicyclo[2.2.2]octane structures, such as those synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCOEDA), exhibit excellent thermal stability and mechanical properties. idu.ac.id These properties are advantageous for fabricating membranes designed for gas purification technologies. Research has shown that such polyimide membranes can exhibit good selectivity for separating gases. researchgate.net
Furthermore, derivatives of the bicyclo[2.2.2]octene framework have been found to possess fluorescent properties. Succinimide (B58015) derivatives of Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride, for instance, exhibit blue/violet fluorescence under UV light. ossila.com This characteristic opens up possibilities for their use in applications such as bioimaging, where the fluorescence can be used to monitor the molecule's activity and location. ossila.com The combination of a rigid, stable scaffold with inherent fluorescence makes these compounds versatile building blocks for advanced functional materials. ossila.commdpi.com
Future Research Perspectives and Unexplored Avenues for Bicyclo 2.2.2 Oct 2 Ene 2 Carboxamide
Emerging Synthetic Methodologies for the Carboxamide Functionality on Bicyclo[2.2.2]octene
The traditional synthesis of amides often involves the coupling of a carboxylic acid and an amine, a process that can require harsh conditions or stoichiometric activating agents. Future research is poised to develop more efficient, atom-economical, and environmentally benign methods to introduce the carboxamide group onto the bicyclo[2.2.2]octene skeleton.
A primary route to bicyclo[2.2.2]octene systems is the Diels-Alder reaction. researchgate.net For instance, the reaction between 1,3-cyclohexadiene (B119728) and maleic anhydride (B1165640) yields a bicyclic anhydride, which can then be converted to a carboxamide through ammonolysis, followed by a Hoffman degradation to produce aminobicyclo[2.2.2]octene carboxylic acid derivatives. nih.govmdpi.com Future work could focus on one-pot tandem reactions that combine the Diels-Alder cycloaddition with a subsequent amidation step, potentially using novel catalytic systems.
Recent advancements in organic synthesis offer promising strategies. Metal-free tandem reactions are being developed to create bicyclo[2.2.2]octane carboxylates with high enantioselectivity using organocatalysts. rsc.org Extending these methods to directly form carboxamides would be a significant step forward. Furthermore, transition-metal-catalyzed approaches, such as those involving palladium or nickel, could enable direct C-H activation and amidation on a pre-formed bicyclo[2.2.2]octene scaffold, bypassing the need for a pre-functionalized dienophile. Photo-induced reactions also present a novel pathway for constructing benzobicyclo[2.2.2]octane skeletons, which could be adapted for carboxamide-bearing analogues. researchgate.net
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Bicyclo[2.2.2]octene Carboxamides
| Methodology | Potential Advantages | Research Challenges | Key Precursors |
|---|---|---|---|
| Tandem Diels-Alder/Amidation | High atom economy, reduced step count. | Catalyst compatibility with both reaction steps, control of stereoselectivity. researchgate.net | Substituted Dienes, Acrylamide Derivatives |
| Organocatalytic Cycloaddition | Metal-free, high enantioselectivity, mild conditions. rsc.org | Adapting carboxylate-forming reactions to direct amide synthesis. | Cyclohexadienones, Nitroolefins rsc.org |
| Transition-Metal C-H Amidation | Direct functionalization, high regioselectivity potential. | Directing group development, catalyst turnover and stability. | Bicyclo[2.2.2]octene, Amide Surrogates |
| Photochemical Synthesis | Mild conditions, access to unique isomers. researchgate.net | Controlling reaction pathways, scalability. | o-Divinylbenzenes, Olefins researchgate.net |
Advanced Computational Approaches for Predicting Novel Reactivity and Properties
Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. For bicyclo[2.2.2]oct-2-ene-2-carboxamide, advanced computational methods can provide deep insights into its structural, electronic, and reactive properties, guiding future experimental work.
Density Functional Theory (DFT) can be employed to model the geometry, strain energy, and frontier molecular orbitals of the molecule. Such calculations can predict the regioselectivity and stereoselectivity of reactions, such as additions to the double bond or functionalization of the amide. For example, computational studies have been used to illustrate the spatial demands and rigidity of related propellane derivatives containing a bicyclo[2.2.2]octene unit. nih.gov Similar methods can be applied to predict how the carboxamide substituent influences the reactivity of the olefinic bond towards metathesis or cycloaddition reactions.
Molecular dynamics (MD) simulations can predict the conformational behavior of polymers and materials derived from this compound. By simulating the interactions between polymer chains, researchers can forecast bulk material properties like glass transition temperature, mechanical strength, and self-assembly behavior. This predictive power is crucial for designing smart materials. Furthermore, computational methods have been successfully used to predict the binding affinities of bicyclo[2.2.2]octane derivatives in host-guest complexes, which is vital for applications in supramolecular chemistry. bohrium.com These approaches can be extended to understand how the carboxamide group might participate in or influence such interactions.
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Focus | Predicted Properties | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms and stereoselectivity. | Transition state energies, orbital interactions, reaction barriers. | Guiding the development of new synthetic routes and catalysts. nih.gov |
| Molecular Dynamics (MD) | Polymer chain interactions and material self-assembly. | Mechanical moduli, glass transition temperature, diffusion coefficients. | Accelerating the design of novel polymers and smart materials. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Intramolecular and intermolecular interactions. | Bond critical points, hydrogen bond strengths, non-covalent interactions. | Understanding crystal packing and supramolecular assembly. |
| Host-Guest Affinity Calculations | Binding thermodynamics in supramolecular systems. | Free energies of binding with hosts like cucurbiturils or cyclodextrins. bohrium.com | Designing advanced sensors and drug delivery systems. |
Innovative Applications in Catalysis and Smart Materials Development
The unique structural features of this compound make it an attractive building block for advanced applications in catalysis and smart materials.
In catalysis, chiral derivatives of the bicyclo[2.2.2]octane scaffold are being explored for asymmetric synthesis. researchgate.net The carboxamide group in this compound can act as a coordinating site for a metal center or as a handle for attaching a larger catalytic moiety. The rigidity of the bicyclic frame can impart a well-defined stereochemical environment around the active site, potentially leading to high enantioselectivity in catalytic transformations. For example, diamine derivatives of the bicyclo[2.2.2]octane scaffold have been used to create "salen" ligands for various metal-catalyzed asymmetric reactions. researchgate.net
In materials science, the bicyclo[2.2.2]octene moiety is a known monomer for Ring-Opening Metathesis Polymerization (ROMP), which produces polymers with high thermal stability and unique mechanical properties. The carboxamide functionality introduces the possibility of hydrogen bonding, which can be exploited to create self-healing polymers or materials that respond to external stimuli like pH or temperature. These "smart materials" could find applications in biomedicine, soft robotics, and adaptive coatings. researchgate.net The Diels-Alder reaction, used to form the bicyclo[2.2.2]octene core, is itself a tool for creating self-healing materials due to its reversible nature. researchgate.net
Interdisciplinary Research with Nanoscience and Advanced Manufacturing
The intersection of bicyclo[2.2.2]octene chemistry with nanoscience and advanced manufacturing presents a frontier of innovation. The rigid, rod-like nature of the bicyclo[2.2.2]octane unit makes it an ideal component for creating molecular-scale structures.
In nanoscience, derivatives of bicyclo[2.2.2]octane can serve as linkers in Metal-Organic Frameworks (MOFs) or as building blocks for molecular machines. The defined length and rigidity of the scaffold allow for precise control over the pore size and geometry of MOFs. The carboxamide group can provide additional binding sites or be functionalized to introduce specific properties. Furthermore, bicyclo[2.2.2]octane derivatives have been investigated for their role in host-guest chemistry, forming highly stable complexes with macrocycles like cucurbiturils. bohrium.comnih.gov This can be leveraged for the surface modification of nanoparticles, such as quantum dots, for applications in bioimaging and sensing. acs.org
In advanced manufacturing, particularly in areas like 3D printing and additive manufacturing, monomers based on bicyclo[2.2.2]octene could be used to formulate novel photopolymer resins. The high strain energy of the bicyclic olefin can lead to rapid polymerization rates, while the resulting polymer's thermal stability and rigidity would be advantageous for producing high-performance, durable printed objects. The ability to tailor the properties of the monomer, for instance by modifying the amide group, would allow for the creation of custom resins for specific applications.
Q & A
Q. What are the common synthetic routes for bicyclo[2.2.2]oct-2-ene-2-carboxamide?
The compound can be synthesized via Diels-Alder reactions using bicyclo[2.2.2]octene derivatives as dienes. For example, thermochemical data indicate that bicyclo[2.2.2]octene undergoes retro-Diels-Alder decomposition at elevated temperatures (ΔrH° = 136 kJ/mol at 560 K), which informs reaction optimization to avoid undesired side reactions . Radical-mediated rearrangements of selenophenyl esters under reducing conditions also yield bicyclo[2.2.2]octene intermediates, though product ratios depend on substituent effects and torsional steering .
Q. How can NMR spectroscopy confirm the structure of this compound derivatives?
¹H and ¹³C NMR are critical for verifying the bicyclic framework and substituent positions. For example, coupling constants in bicyclo[2.2.2]octene systems reveal axial-equatorial proton arrangements, while carboxamide carbonyl signals (~165–175 ppm) confirm functionalization. Comparative analysis with spectral databases (e.g., NIST) ensures accuracy .
Q. What safety precautions are necessary when handling bicyclo[2.2.2]oct-2-ene derivatives?
Safety data sheets indicate risks of acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use fume hoods, nitrile gloves, and protective eyewear. Avoid open flames due to potential decomposition into CO/CO₂ .
Q. What analytical techniques assess the purity of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection evaluates purity. Differential scanning calorimetry (DSC) monitors thermal stability, referencing decomposition temperatures from reaction thermochemistry data .
Advanced Research Questions
Q. How do radical-stabilizing substituents influence rearrangements of bicyclo[2.2.2]oct-ene intermediates?
Radical stability counteracts ring strain during rearrangements. For example, bicyclo[2.2.2]oct-5-en-2-yl radicals preferentially form bicyclo[3.2.1]oct-6-en-2-yl radicals when stabilized by electron-donating groups. Product ratios shift toward equatorial isomers due to torsional effects, as shown in selenophenyl ester studies .
Q. What strategies resolve contradictions in product ratios during bicyclo[2.2.2]oct-ene derivatization?
Contradictions often arise from competing thermodynamic vs. kinetic control. Computational modeling (DFT) predicts transition states, while variable-temperature NMR tracks intermediate equilibria. Adjusting reaction solvents (e.g., polar aprotic media) or catalysts can bias selectivity .
Q. How can computational methods predict the stability of this compound?
Density functional theory (DFT) calculates bond dissociation energies and strain indices. For instance, thermochemical data (ΔrH° = -118.2 kJ/mol for hydrogenation) validate stability predictions. Solvent effects are modeled using COSMO-RS to simulate environmental interactions .
Q. What challenges exist in isolating bicyclo[2.2.2]oct-ene derivatives from fungal sources?
Aspergillus and Penicillium species produce bicyclo[2.2.2]diazaoctanes, but low yields and co-eluting metabolites complicate isolation. Solid-phase extraction (SPE) with C18 resins and LC-MS/MS-guided fractionation improve recovery. Biosynthetic gene cluster analysis aids in strain selection .
Q. How does ring strain affect bicyclo[2.2.2]oct-ene reactivity in Diels-Alder reactions?
The rigid bicyclic framework increases strain energy (~30 kcal/mol), enhancing reactivity as a diene. However, steric hindrance from carboxamide substituents can reduce regioselectivity. Kinetic studies using calorimetry (e.g., ΔrH° measurements) quantify strain contributions .
Q. What methodologies study environmental degradation pathways of bicyclo[2.2.2]oct-ene compounds?
Accelerated degradation tests under UV light or microbial exposure track byproducts via GC-MS. Ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental impact. Data align with OECD guidelines for persistence and bioaccumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
